[2-(3,4-Dimethylphenyl)-2-oxo-1-phenylethyl] pyridine-3-carboxylate
Overview
Description
[2-(3,4-Dimethylphenyl)-2-oxo-1-phenylethyl] pyridine-3-carboxylate: is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring, a carboxylate group, and a phenyl group with dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dimethylphenyl)-2-oxo-1-phenylethyl] pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with [2-(3,4-Dimethylphenyl)-2-oxo-1-phenylethyl] alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an anhydrous solvent like dichloromethane for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [2-(3,4-Dimethylphenyl)-2-oxo-1-phenylethyl] pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active alcohol and carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
- [4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1-yl] (furan-2-yl)methanone
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness: The unique combination of the pyridine ring, ester group, and dimethylphenyl moiety in [2-(3,4-Dimethylphenyl)-2-oxo-1-phenylethyl] pyridine-3-carboxylate imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-15-10-11-18(13-16(15)2)20(24)21(17-7-4-3-5-8-17)26-22(25)19-9-6-12-23-14-19/h3-14,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWDYEQRIUCCLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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